molecular formula C10H13N5O9P2 B12290822 Adenosine 2',3'-cyclic phosphate 5'-phosphate

Adenosine 2',3'-cyclic phosphate 5'-phosphate

Cat. No.: B12290822
M. Wt: 409.19 g/mol
InChI Key: HJMBCNJTGVMDOA-UHFFFAOYSA-N
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Description

Adenosine 2’,3’-cyclic phosphate 5’-phosphate is a compound that belongs to the class of cyclic nucleotides. It is a derivative of adenosine monophosphate (AMP) where the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar are converted into a cyclic phosphate. This compound plays a significant role in various biological processes, including RNA metabolism and signal transduction .

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine 2’,3’-cyclic phosphate 5’-phosphate can be synthesized through a series of chemical reactions involving adenosine and phosphorylating agents. One common method involves the use of pyridine-SO3 complex and phosphoryl chloride (POCl3) to introduce the cyclic phosphate group at the 2’ and 3’ positions of adenosine . The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of adenosine 2’,3’-cyclic phosphate 5’-phosphate often involves enzymatic methods due to their higher specificity and yield. Enzymes such as ribonucleases can be used to cleave RNA molecules, generating the cyclic phosphate at the 2’ and 3’ positions . This method is advantageous as it mimics natural biological processes and reduces the need for harsh chemical reagents.

Chemical Reactions Analysis

Types of Reactions

Adenosine 2’,3’-cyclic phosphate 5’-phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Adenosine 2’,3’-cyclic phosphate 5’-phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of adenosine 2’,3’-cyclic phosphate 5’-phosphate involves its interaction with specific enzymes and receptors in the cell. It acts as a substrate for ribonucleases, leading to the cleavage of RNA molecules and the generation of cyclic phosphate-containing RNA fragments. These fragments play a role in regulating gene expression and cellular signaling pathways . Additionally, it can modulate the activity of certain protein kinases and phosphatases, influencing various cellular processes .

Comparison with Similar Compounds

Adenosine 2’,3’-cyclic phosphate 5’-phosphate is unique compared to other cyclic nucleotides due to its specific structure and functional properties. Similar compounds include:

    Adenosine 3’,5’-cyclic phosphate (cAMP): A well-known second messenger involved in signal transduction.

    Guanosine 3’,5’-cyclic phosphate (cGMP): Another cyclic nucleotide that plays a role in cellular signaling.

    Inosine 2’,3’-cyclic phosphate: Similar in structure but with different biological functions.

Adenosine 2’,3’-cyclic phosphate 5’-phosphate stands out due to its dual cyclic phosphate groups, which confer unique biochemical properties and make it a valuable tool in research and industrial applications.

Properties

IUPAC Name

[4-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O9P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(23-26(19,20)24-7)4(22-10)1-21-25(16,17)18/h2-4,6-7,10H,1H2,(H,19,20)(H2,11,12,13)(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMBCNJTGVMDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C4C(C(O3)COP(=O)(O)O)OP(=O)(O4)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O9P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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